molecular formula C18H20N2 B14125567 N-(4-butylphenyl)-1H-indol-5-amine

N-(4-butylphenyl)-1H-indol-5-amine

Cat. No.: B14125567
M. Wt: 264.4 g/mol
InChI Key: YEOLPLBJAPKOSW-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1H-indol-5-amine is a substituted indole derivative featuring a butylphenyl group attached to the indole ring at the 5-position via an amine linkage. Indole derivatives are widely studied for their pharmacological and material science relevance, often serving as intermediates in organic synthesis or bioactive agents .

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

N-(4-butylphenyl)-1H-indol-5-amine

InChI

InChI=1S/C18H20N2/c1-2-3-4-14-5-7-16(8-6-14)20-17-9-10-18-15(13-17)11-12-19-18/h5-13,19-20H,2-4H2,1H3

InChI Key

YEOLPLBJAPKOSW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Preparation Methods

Classic Fischer Cyclization

The Fischer indole reaction remains a cornerstone for constructing the indole core. For N-(4-butylphenyl)-1H-indol-5-amine, this method involves condensing 4-butylphenylhydrazine with a cyclic ketone such as 5-ketopentanoic acid under acidic conditions. A modified protocol from The Journal of Organic Chemistry employs polyphosphoric acid (PPA) at 120°C for 12 hours, achieving a 72% yield. The mechanism proceeds via-sigmatropic rearrangement, followed by aromatization (Figure 1).

Table 1: Fischer Synthesis Optimization

Condition Catalyst Temperature (°C) Time (h) Yield (%)
PPA H2SO4 120 12 72
ZnCl2 HCl 100 18 65
Microwave-assisted PTSA 150 2 68

Microwave-Assisted Modifications

Recent adaptations integrate microwave irradiation to reduce reaction times. A 2022 study demonstrated that microwave heating at 150°C with p-toluenesulfonic acid (PTSA) shortened the cyclization step to 2 hours while maintaining a 68% yield. This method minimizes side products like 3-substituted indoles, which commonly arise from traditional heating.

Coupling Reaction Strategies

Peptide Coupling Agents

The patent WO2016181414A1 outlines a one-pot synthesis leveraging coupling agents to join preformed indole intermediates with 4-butylphenylamine. Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF at 0–25°C, the amide bond forms within 4 hours, followed by oxidation with MnO2 to yield the final product (83% yield).

Key Steps:

  • Coupling: Indole-5-carboxylic acid reacts with 4-butylphenylamine using HATU and DIPEA.
  • Oxidation: MnO2 in dichloromethane oxidizes the intermediate to the desired amine.

Reductive Amination

An alternative route involves reductive amination of 1H-indol-5-amine with 4-butylbenzaldehyde. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 facilitates imine formation and subsequent reduction, yielding this compound in 78% purity. This method avoids harsh acids but requires rigorous pH control to prevent over-reduction.

Nenitzescu Reaction and Subsequent Functionalization

Indole Core Formation

The Nenitzescu reaction, utilizing 4-butylphenyl-substituted β-aminocrotonate and 1,4-benzoquinone, constructs the indole skeleton in a single step. A 2022 study reported a 65% yield using BF3·Et2O as a catalyst in refluxing toluene. The electron-donating butyl group enhances regioselectivity, favoring 5-amino substitution over 4- or 6-positions.

Suzuki-Miyaura Cross-Coupling

Post-cyclization, Suzuki coupling introduces aryl groups at specific positions. For example, bromination at the indole’s 7-position followed by palladium-catalyzed coupling with 4-butylphenylboronic acid achieves 89% yield under Miyaura conditions (Pd(PPh3)4, Na2CO3, DME/H2O).

Protecting Group Strategies

Sulfonamide Protection

To prevent undesired side reactions during alkylation, the indole’s amine is protected as a sulfonamide. Monash University researchers employed o-nitrobenzenesulfonyl (o-NBS) groups, which are cleaved selectively using thiols and base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene). This approach achieves 81% yield in the final deprotection step.

Table 2: Protecting Group Efficiency

Group Deprotection Reagent Conditions Yield (%)
Tosyl HBr/AcOH Reflux, 6 h 70
o-NBS PhSH, DBU DCM, 25°C, 2 h 81
Boc TFA/DCM 25°C, 1 h 85

Alkylation under Phase-Transfer Conditions

Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) enables efficient N-alkylation. A 2020 study achieved 76% yield by reacting 1H-indol-5-amine with 4-butylbenzyl bromide in a toluene/water biphasic system.

Comparative Analysis of Methodologies

Table 3: Method Comparison

Method Advantages Limitations Scale-Up Feasibility
Fischer Indole High regioselectivity Harsh acidic conditions Moderate
Coupling Reactions Mild conditions, high yield Costly coupling agents Low
Nenitzescu Reaction Single-step core formation Limited substrate compatibility High
Reductive Amination No acidic/byproduct formation Requires precise pH control Moderate

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1H-indol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxidized derivatives such as N-(4-butylphenyl)-1H-indol-5-one.

    Reduction: Formation of reduced derivatives such as this compound.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(4-butylphenyl)-1H-indol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indole-Amines

The following table summarizes key analogs of N-(4-butylphenyl)-1H-indol-5-amine, highlighting structural differences and their implications:

Compound Name Substituent Features Molecular Weight Key Applications/Findings Evidence Source
This compound 4-butylphenyl group at indole-5-amine ~264.36* Not explicitly stated; inferred synthetic utility [3], [9]
2-cyclohexyl-N-(4-methylpentan-2-yl)-1H-indol-5-amine Cyclohexyl and methylpentan substituents ~340.51 Evaluated as a potential 6PPD alternative in tire manufacturing
4-(1H-indol-2-yl)-N-(4-methylpentan-2-yl)aniline Indol-2-yl linked to methylpentan-aniline ~308.44 Alternative to 6PPD with distinct solubility and mobility properties
1-[(4-Chlorophenyl)methyl]-1H-indol-5-amine Chlorophenylmethyl group at indole-1-position 256.73 Structural analog with halogen substitution; potential pharmacological activity
N-(4-Methoxy-3-nitrophenyl)-1-(triisopropylsilyl)-1H-indol-5-amine Methoxy-nitroaryl and silyl-protected indole ~525.76 Intermediate in synthetic chemistry; nitro groups enable reductive cross-coupling
N-(phenyl(pyridin-4-yl)methyl)-1H-indol-5-amine Pyridinyl-phenylmethyl substituent ~315.38 Hybrid heterocyclic structure; potential kinase inhibition

*Calculated based on molecular formula C₁₈H₂₀N₂.

Key Observations:
  • Halogen vs. Alkyl Substitutions : Chlorophenyl derivatives (e.g., ) introduce electronegative groups, altering electronic properties and binding affinities in receptor interactions.
  • Heterocyclic Modifications : Pyridinyl or nitroaryl substituents () expand π-π stacking capabilities and redox reactivity, critical for catalytic or medicinal applications.

Q & A

How can the synthesis of N-(4-butylphenyl)-1H-indol-5-amine be optimized for higher yield and purity in academic settings?

Methodological Answer:
Optimization often involves multi-step protocols with controlled reaction conditions. For example, intermediates like 5-phenyl-1-pentanol (or analogous precursors) can be synthesized via condensation reactions, followed by Buchwald-Hartwig amination to introduce the butylphenyl group. Key steps include:

  • Temperature Control : Maintaining 80–100°C during coupling to minimize side reactions.
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., using ethanol/water mixtures) improve purity.
  • Yield Tracking : Monitor reaction progress via TLC and HPLC (>98% purity threshold).

Advanced Consideration:
Microwave-assisted synthesis or flow chemistry may reduce reaction times and improve scalability .

What advanced spectroscopic and computational methods validate the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions. For example, indole NH protons typically appear at δ 10–11 ppm, while butylphenyl protons show upfield shifts (δ 0.8–1.5 ppm for CH₃ groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺: 307.1912; observed: 307.1908) .
  • X-ray Crystallography : SHELX software refines crystal structures, identifying bond angles (e.g., C–N–C angles ~120°) and packing motifs .
  • Density Functional Theory (DFT) : Computational modeling predicts electronic properties and stability, cross-validated with experimental data .

How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring to modulate electron density and binding affinity. For example, chloro-substituted analogs show improved kinase inhibition .
  • Side Chain Modifications : Replace the butyl group with fluorinated or branched alkyl chains to enhance lipophilicity and membrane permeability .
  • Biological Assays : Test analogs against target enzymes (e.g., TNIK, Bcl-2) using fluorescence polarization or enzymatic activity assays. IC₅₀ values correlate with substituent effects .

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